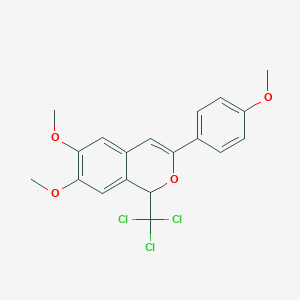![molecular formula C14H22N2O4S B5168679 N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5168679.png)
N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide, also known as TBS-355, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has shown promising results in preclinical studies as a potential therapeutic agent for various types of cancer.
Mecanismo De Acción
N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide exerts its anticancer activity by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is a chaperone protein that is involved in the folding and stabilization of many oncogenic proteins. By inhibiting the activity of HSP90, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide disrupts the stability of these oncogenic proteins, leading to their degradation and ultimately resulting in cancer cell death.
Biochemical and Physiological Effects:
In addition to its anticancer activity, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to have other biochemical and physiological effects. For example, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many solid tumors and is associated with tumor aggressiveness and poor prognosis. N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has also been shown to inhibit the growth of certain bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide is its high potency and selectivity for HSP90 inhibition. Additionally, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has demonstrated good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. One area of interest is the development of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide as a therapeutic agent for cancer. Clinical trials are currently underway to evaluate the safety and efficacy of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide in patients with advanced solid tumors. Additionally, further research is needed to better understand the mechanisms underlying the anticancer and other biological activities of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. Finally, there is potential for the development of new analogs of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide with improved solubility and other pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with tert-butylamine and dimethylsulfamoyl chloride to produce the final product, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide. The overall yield of this synthesis method is approximately 50%.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been extensively studied for its potential anticancer activity. In preclinical studies, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has demonstrated potent antiproliferative effects against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(tert-butyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide has been shown to inhibit tumor growth in animal models of breast and colon cancer.
Propiedades
IUPAC Name |
N-tert-butyl-5-(dimethylsulfamoyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-14(2,3)15-13(17)11-9-10(7-8-12(11)20-6)21(18,19)16(4)5/h7-9H,1-6H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMARFHJNDKJUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)N(C)C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5168597.png)
![5-(3-methoxyphenyl)-N-(2-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5168599.png)
![N~2~-[(3-bromo-4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(2-phenylethyl)glycinamide](/img/structure/B5168606.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-phenylglycinamide](/img/structure/B5168617.png)

![4-butyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5168636.png)

![N-benzyl-1-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B5168645.png)
![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-furamide](/img/structure/B5168652.png)
![tert-butyl[2-(2,4,6-trichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B5168659.png)
![1-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-2-oxoethyl}-3-methylpyridinium bromide](/img/structure/B5168662.png)
![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-1-phenylmethanesulfonamide](/img/structure/B5168666.png)
![2-({[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5168675.png)
![ethyl 4-[3-(4-ethylphenyl)-1',3',4,6-tetraoxo-1',3',3a,4,6,6a-hexahydrospiro[furo[3,4-c]pyrrole-1,2'-inden]-5(3H)-yl]benzoate](/img/structure/B5168678.png)